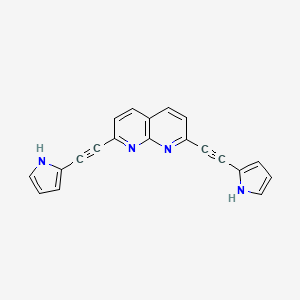

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

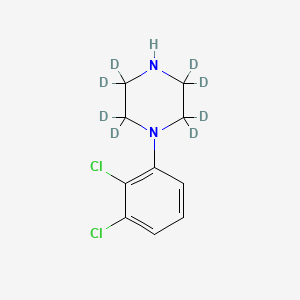

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine (BPN) is a push-pull conjugated molecule . It has been designed to bind selectively with octyl glucopyranoside (OGU) .

Molecular Structure Analysis

The BPN/OGU quadruple hydrogen-bonding complex adopts a rigid BPN conformation in which the proton donor (d) and acceptor (a) relays (daad) are resonantly conjugated through the ethynyl bridge . This induces π-electron delocalization, i.e., a charge transfer effect .Aplicaciones Científicas De Investigación

Fluorescent Probing for Glucopyranoside

BPN has been identified as an ultrasensitive fluorescent probe for glucopyranoside detection. It forms a quadruple hydrogen-bonding complex with octyl glucopyranoside, adopting a rigid conformation that enhances pi-electron delocalization through its ethynyl bridge. This charge transfer effect contributes to its exceptional photophysical properties, making BPN highly sensitive for monitoring glucopyranoside with a detection limit of approximately 100 pM (Liao et al., 2002). Similar studies have further validated BPN's efficacy as a fluorescent and circular dichroic detection tool for monosaccharides, offering insights into the receptor-saccharide complex structures in solution (Fang et al., 2004).

Conducting Polymers from Low Oxidation Potential Monomers

BPN-related structures have been synthesized for use in conducting polymers via electropolymerization. These derivatized bis(pyrrol-2-yl) arylenes, including BPN, exhibit low oxidation potentials, leading to polymers that are stable in their conducting form. This opens up possibilities for their use in electronic and optoelectronic devices (Sotzing et al., 1996).

Antibacterial Activity

Derivatives of 1,8-Naphthyridine, including those related to BPN, have been synthesized and evaluated for their antibacterial activity. This highlights the potential of BPN-related compounds in medical and pharmaceutical applications, offering a pathway to new antibacterial agents (Mogilaiah & Sudhakar, 2003).

Lewis Acid Mediated Cycloisomerization

BPN derivatives have been utilized in synthesizing pyrrolo[1,2-a]naphthyridines through cycloisomerization, facilitated by Lewis acids such as PtCl2 or Bi(OTf)3. This method yields compounds with various functional groups, demonstrating BPN's versatility in chemical synthesis (Flader et al., 2017).

Two-Photon Excited Fluorescence

A bis(BF2) core complex containing a 1,8-naphthyridine derivative related to BPN was synthesized, exhibiting yellow-green emission, high quantum yield, and two-photon absorption properties. This finding suggests the potential for BPN in developing advanced fluorescent materials for imaging and sensing applications (Li et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

2,7-bis[2-(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOZRRMLVDLGAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652479 |

Source

|

| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine | |

CAS RN |

467435-64-9 |

Source

|

| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)